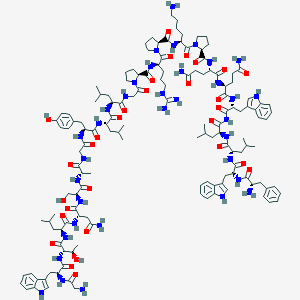

Galanin (1-13)-spantide amide

Übersicht

Beschreibung

Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin and spantide. Galanin is a neuropeptide that plays a role in various physiological processes, including modulation of pain, feeding behavior, and hormone release. Spantide is a tachykinin receptor antagonist known for its ability to inhibit neurokinin receptors. The combination of these two peptides results in a compound with unique biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of galanin (1-13)-spantide amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Galanin (1-13)-spantide amide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

Galanin (1-13)-spantide amide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in modulating neurotransmitter release and receptor interactions.

Medicine: Explored for potential therapeutic applications in pain management, neurodegenerative diseases, and metabolic disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

Galanin (1-13)-spantide amide exerts its effects by binding to galanin and tachykinin receptors. The interaction with these receptors modulates various signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways influence cellular processes such as neurotransmitter release, gene expression, and cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Galanin (1-13)-neuropeptide Y (25-36) amide: Another chimeric peptide with similar receptor binding properties.

Galanin (1-13)-bradykinin (2-9) amide: Combines galanin with bradykinin, showing different receptor interactions.

Uniqueness

Galanin (1-13)-spantide amide is unique due to its dual action on galanin and tachykinin receptors, providing a broader range of biological activities compared to other chimeric peptides. This dual action makes it a valuable tool for studying complex physiological processes and potential therapeutic applications.

Biologische Aktivität

Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin, a neuropeptide involved in various physiological processes, and spantide, a tachykinin receptor antagonist. This unique combination results in a compound with diverse biological activities, particularly in the modulation of pain, neurotransmitter release, and potential therapeutic applications in various medical conditions.

This compound exerts its biological effects primarily through its interaction with galanin receptors (GalR1, GalR2, and GalR3) and tachykinin receptors. The binding of this compound to these receptors modulates several intracellular signaling pathways:

- Inhibition of Adenylate Cyclase : Reduces cAMP levels.

- Activation of Phospholipase C : Leads to increased intracellular calcium levels.

- Modulation of Ion Channels : Opens ATP-sensitive potassium channels and closes calcium channels.

These actions contribute to its effects on neurotransmitter release and cellular excitability, making it a significant player in neurobiology and potential therapeutic interventions .

Pain Modulation

This compound has been shown to have significant analgesic properties. Studies indicate that it can modulate pain responses through its action on both central and peripheral nervous systems. For instance, it has been observed to inhibit the release of pro-inflammatory neuropeptides, thereby reducing pain perception in models of inflammatory pain .

Neuroprotective Effects

Research has demonstrated that galanin plays a protective role in neurodegenerative conditions. Specifically, it exhibits anti-apoptotic properties in neuronal cells under stress conditions such as hypoxia. In vivo studies have shown that treatment with galanin reduces apoptosis and necrosis following ischemic events, suggesting its potential utility in protecting against neurodegeneration .

Cardiovascular Implications

This compound also shows promise in cardiovascular health. It has been implicated in cardiac remodeling processes and has demonstrated anti-fibrotic effects in cardiac fibroblasts. In experimental models of heart failure, administration of galanin has been linked to improved cardiac function and reduced fibrosis, highlighting its therapeutic potential for heart diseases .

Vasoactive Functions

This compound exhibits vasoactive properties by influencing cutaneous blood flow and inflammatory responses. Studies have shown that intradermal injection of galanin leads to decreased blood flow and inhibition of edema formation, indicating its role as an inflammatory modulator .

Comparative Analysis with Similar Compounds

| Compound | Receptor Interaction | Biological Activity |

|---|---|---|

| This compound | GalR1, GalR2, GalR3 | Pain modulation, neuroprotection, cardioprotection |

| Galanin (1-13)-neuropeptide Y | Similar receptor types | Appetite regulation, neuroprotection |

| Galanin (1-13)-bradykinin | Different receptor types | Inflammatory response modulation |

This compound stands out due to its dual action on both galanin and tachykinin receptors, which broadens its spectrum of biological activities compared to other chimeric peptides .

Study 1: Neuroprotective Effects in Ischemia

A study investigated the effects of galanin on neuronal survival during ischemic conditions. Results indicated that treatment with galanin significantly reduced markers of apoptosis in neuronal cultures subjected to hypoxic stress. Additionally, in animal models, galanin administration post-ischemia led to improved neurological outcomes compared to controls .

Study 2: Cardioprotective Properties

In a mouse model of pressure overload-induced heart failure, administration of galanin was associated with reduced fibrosis and improved cardiac function. The study highlighted the peptide's ability to inhibit pro-fibrotic pathways within cardiac fibroblasts .

Study 3: Pain Modulation

Clinical trials assessing the analgesic effects of this compound showed significant reductions in pain scores among patients with chronic pain conditions. The mechanism was attributed to its ability to inhibit the release of pro-inflammatory mediators .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H199N35O30/c1-72(2)54-96(161-122(188)97(55-73(3)4)162-125(191)101(60-80-41-43-84(176)44-42-80)155-114(181)69-151-117(183)77(11)153-131(197)106(71-174)168-127(193)105(64-112(144)179)166-124(190)99(57-75(7)8)167-135(201)116(78(12)175)169-128(194)102(154-113(180)65-140)61-81-66-148-89-33-19-16-30-85(81)89)119(185)152-70-115(182)171-51-25-38-107(171)132(198)159-95(37-24-50-147-138(145)146)137(203)173-53-27-40-109(173)134(200)158-94(36-22-23-49-139)136(202)172-52-26-39-108(172)133(199)157-93(46-48-111(143)178)120(186)156-92(45-47-110(142)177)121(187)165-104(63-83-68-150-91-35-21-18-32-87(83)91)130(196)170-129(195)100(58-76(9)10)164-123(189)98(56-74(5)6)163-126(192)103(62-82-67-149-90-34-20-17-31-86(82)90)160-118(184)88(141)59-79-28-14-13-15-29-79/h13-21,28-35,41-44,66-68,72-78,88,92-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-141H2,1-12H3,(H2,142,177)(H2,143,178)(H2,144,179)(H,151,183)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,184)(H,161,188)(H,162,191)(H,163,192)(H,164,189)(H,165,187)(H,166,190)(H,167,201)(H,168,193)(H,169,194)(H4,145,146,147)(H,170,195,196)/t77-,78+,88-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETYBDQHOHLNBH-GNXGYILWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CC=CC=C8)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=CC=C9)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H199N35O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162563 | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2828.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143868-20-6 | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143868206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-13)-spantide amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.